

"spectroscopic data for vinyl cyclohexene dioxide analysis"

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Compound of Interest

Compound Name: Vinyl cyclohexene dioxide

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An In-depth Technical Guide to the Spectroscopic Analysis of 4-Vinylcyclohexene Dioxide

Foreword: A Molecule of Duality

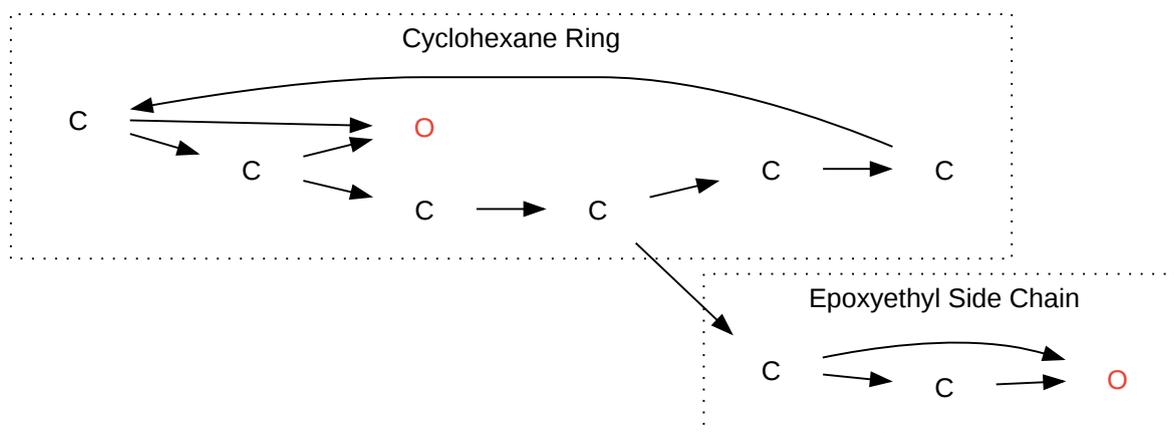
4-Vinylcyclohexene dioxide (VCD), known systematically as 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane, is a molecule of significant industrial and toxicological duality.[1] As a diepoxide, it serves as a valuable crosslinking agent and reactive diluent in the formulation of epoxy resins.[1] Conversely, it is a recognized metabolite of 4-vinylcyclohexene and is studied for its specific reproductive toxicity, particularly its ability to destroy ovarian follicles.[2][3] This dual nature necessitates robust, precise, and reliable analytical methodologies to characterize its structure, determine its purity, and quantify its presence in various matrices.

This guide provides an in-depth exploration of the core spectroscopic techniques essential for the comprehensive analysis of VCD. It is designed for researchers, quality control scientists, and drug development professionals who require not just procedural steps, but a foundational understanding of why specific methods are chosen and how to interpret the resulting data with confidence. We will move beyond rote protocols to build a framework of self-validating analytical systems, grounded in the principles of each spectroscopic method.

Foundational Knowledge: Structure and Safety

A thorough analysis begins with a complete understanding of the analyte's structure and handling requirements. VCD is a colorless liquid with a molecular weight of 140.18 g/mol and

the chemical formula $C_8H_{12}O_2$.^{[1][4]} Its structure contains two distinct epoxide rings: one on the cyclohexane ring and one on the ethyl side chain.



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Caption: Molecular structure of 4-Vinylcyclohexene Dioxide (VCD).

Authoritative Insight: The Criticality of Safety Before any analytical work commences, it is imperative to recognize that VCD is a hazardous substance. It is classified as toxic, a potential carcinogen, and may cause genetic defects and damage fertility.^{[4][5][6]} Furthermore, as an epoxide, it can undergo hazardous polymerization in the presence of acids or bases, creating a fire or explosion risk.^{[7][8]}

Self-Validating Safety Protocol:

- **Handling:** Always handle VCD in a well-ventilated chemical fume hood.^[7]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves (consult manufacturer data for breakthrough times), a lab coat, and chemical safety goggles.^[6]
- **Storage:** Store in a cool, well-ventilated area away from heat, ignition sources, acids, bases, alcohols, and amines.^{[5][8]} Keep containers tightly closed.

- Disposal: Dispose of VCD and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is the quintessential technique for identifying the presence and integrity of the epoxide functional groups, making it a first-line method for identity confirmation and reaction monitoring (e.g., tracking the epoxidation of 4-vinylcyclohexene).

The Causality Behind the Spectrum: The diagnostic power of IR spectroscopy for VCD lies in the unique vibrational modes of the strained three-membered epoxide ring. The C-O single bonds within this ring are different from those in an ether, and their stretching and ring deformation vibrations give rise to characteristic absorption bands.^[9]

Key Spectral Data for VCD Identification

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Intensity	Rationale & Expert Notes
~3050-2990	C-H Stretch (Epoxide Ring)	Medium	The sp ² -like character from ring strain shifts these C-H stretches to slightly higher wavenumbers than typical alkane C-H stretches.
~2940-2850	C-H Stretch (Cyclohexane Ring)	Strong	Characteristic of sp ³ hybridized C-H bonds in the aliphatic ring.
~1250	C-O-C Asymmetric Stretch	Strong	This is a highly characteristic and often-cited band for identifying the presence of an epoxy group.[4][9]
~950-810	Epoxide Ring Deformation (Sym. Stretch)	Strong	An intense and diagnostically crucial band resulting from the symmetric "breathing" of the epoxide ring.[9]
~880-750	Epoxide Ring Deformation (Asym. Stretch)	Strong	A second strong band associated with ring puckering/deformation, confirming the epoxide's presence.[9]

Trustworthiness through Validation: For a synthesis reaction, a valid result is confirmed by the disappearance of the precursor's vinyl C=C stretch (around 1640 cm⁻¹) and the concurrent appearance of the strong epoxide bands at ~1250 cm⁻¹ and in the 950-750 cm⁻¹ region.[9][10]

Experimental Protocol: Fourier Transform Infrared - Attenuated Total Reflectance (FTIR-ATR)

This protocol is chosen for its speed and minimal sample preparation, ideal for a liquid analyte like VCD.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Perform a background scan with the clean, empty crystal to record the spectrum of the ambient environment.
- **Sample Application:** Place a single drop of liquid VCD directly onto the center of the ATR crystal.
- **Data Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum, generating a clean absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone), ensuring all traces of the toxic VCD are removed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

While IR confirms functional groups, NMR spectroscopy provides the complete atomic-level blueprint of the molecule, resolving the precise chemical environment of each carbon and hydrogen atom. It is the gold standard for unambiguous structural confirmation.

The Causality Behind the Spectrum: The chemical shifts (δ) in NMR are governed by the local electronic environment of each nucleus. In VCD, the electronegative oxygen atoms in the strained epoxide rings strongly deshield adjacent protons and carbons, causing their signals to appear downfield compared to simple alkanes.^[11] Ring strain further modifies the hybridization and, consequently, the chemical shifts.^{[11][12]}

Key Spectral Data for VCD Identification

Nucleus	Expected Chemical Shift (δ , ppm)	Rationale & Expert Notes
^1H	~2.5 - 3.5	Protons on Epoxide Carbons: These protons are significantly deshielded by the adjacent oxygen and ring strain.[12] Complex splitting patterns are expected due to diastereotopicity and coupling with neighboring protons.
^1H	~1.0 - 2.5	Protons on Cyclohexane Ring: These aliphatic protons appear in the expected upfield region.
^{13}C	~45 - 60	Carbons of Epoxide Rings: These carbons are deshielded by the attached oxygen but appear slightly upfield compared to ether carbons due to the effects of ring strain. [11]
^{13}C	~20 - 40	Carbons of Cyclohexane Ring: Standard aliphatic carbon chemical shifts.

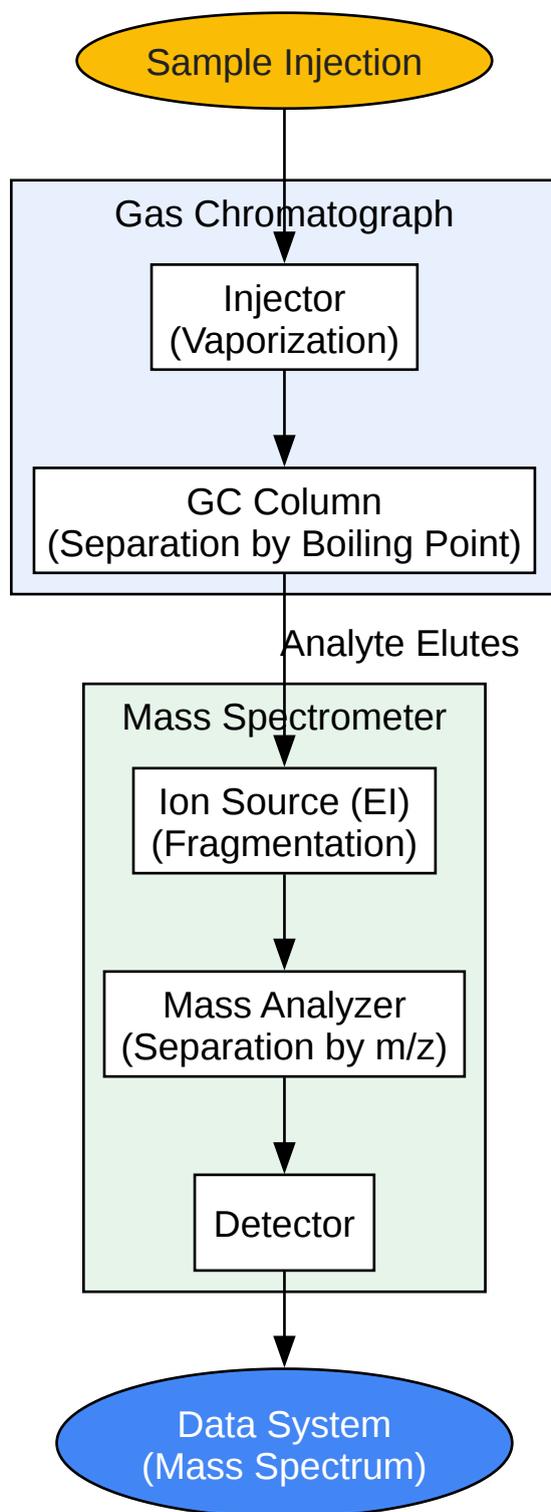
Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of VCD into a clean, dry NMR tube.
- **Solvent Addition:** Add ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) containing 0.03% Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). The deuterated solvent is crucial as it is "invisible" in the ^1H NMR spectrum.

- **Mixing:** Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
- **Data Acquisition:** Acquire the spectrum using standard parameters. For quantitative work (qNMR), a longer relaxation delay (e.g., 5 times the longest T1) is essential for accurate integration.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline-corrected, and referenced to the TMS peak.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is the definitive technique for determining the molecular weight of VCD and, through its fragmentation pattern, providing further structural confirmation. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating VCD from impurities and quantifying it in complex mixtures.^[13]



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Caption: A generalized workflow for GC-MS analysis.

The Causality Behind the Spectrum: In standard Electron Ionization (EI) MS, high-energy electrons (70 eV) bombard the VCD molecule, ejecting an electron to form a molecular ion (M^+). This ion is unstable and undergoes predictable fragmentation. The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint that can be matched against spectral libraries like NIST.[14]

Key Spectral Data for VCD Identification (EI-MS)

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Rationale & Expert Notes
140	$[C_8H_{12}O_2]^+$ (Molecular Ion)	Confirms the molecular weight of VCD.[15] Its presence, even at low abundance, is a critical piece of data.
79	$[C_6H_7]^+$	A very common and often the base (most abundant) peak in the spectrum, likely resulting from complex rearrangement and loss of the epoxyethane and an additional oxygen.[4]
67	$[C_5H_7]^+$	Further fragmentation of the cyclohexane ring structure.
55	$[C_4H_7]^+$	Common aliphatic fragment.
41	$[C_3H_5]^+$	Allyl cation, a very common and stable fragment in mass spectrometry.[4]
39	$[C_3H_3]^+$	Cyclopropenyl cation, another common stable fragment.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of VCD.

- **Sample Preparation:** Prepare a dilute solution of VCD (e.g., 10-100 µg/mL) in a high-purity volatile solvent like ethyl acetate or dichloromethane. For quantification, add a known concentration of a suitable internal standard.
- **GC Conditions:**
 - **Injector:** 250 °C, Split mode (e.g., 20:1 ratio).
 - **Carrier Gas:** Helium at a constant flow of ~1.0 mL/min.
 - **Column:** A 30 m x 0.25 mm ID column with a 0.25 µm film of a non-polar stationary phase (e.g., 5% phenyl polysiloxane).
 - **Oven Program:** Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program provides good separation from potential impurities.
- **MS Conditions:**
 - **Ion Source:** Electron Ionization (EI) at 70 eV.
 - **Source Temperature:** 230 °C.
 - **Mass Analyzer:** Quadrupole scanning from m/z 35 to 350.
- **Data Analysis:** Identify the VCD peak by its retention time. Confirm identity by comparing the acquired mass spectrum against a reference library (e.g., NIST). For quantification, use the ratio of the VCD peak area to the internal standard peak area.

Raman Spectroscopy: A Complementary Vibrational Probe

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, complementary to IR absorption.[16]

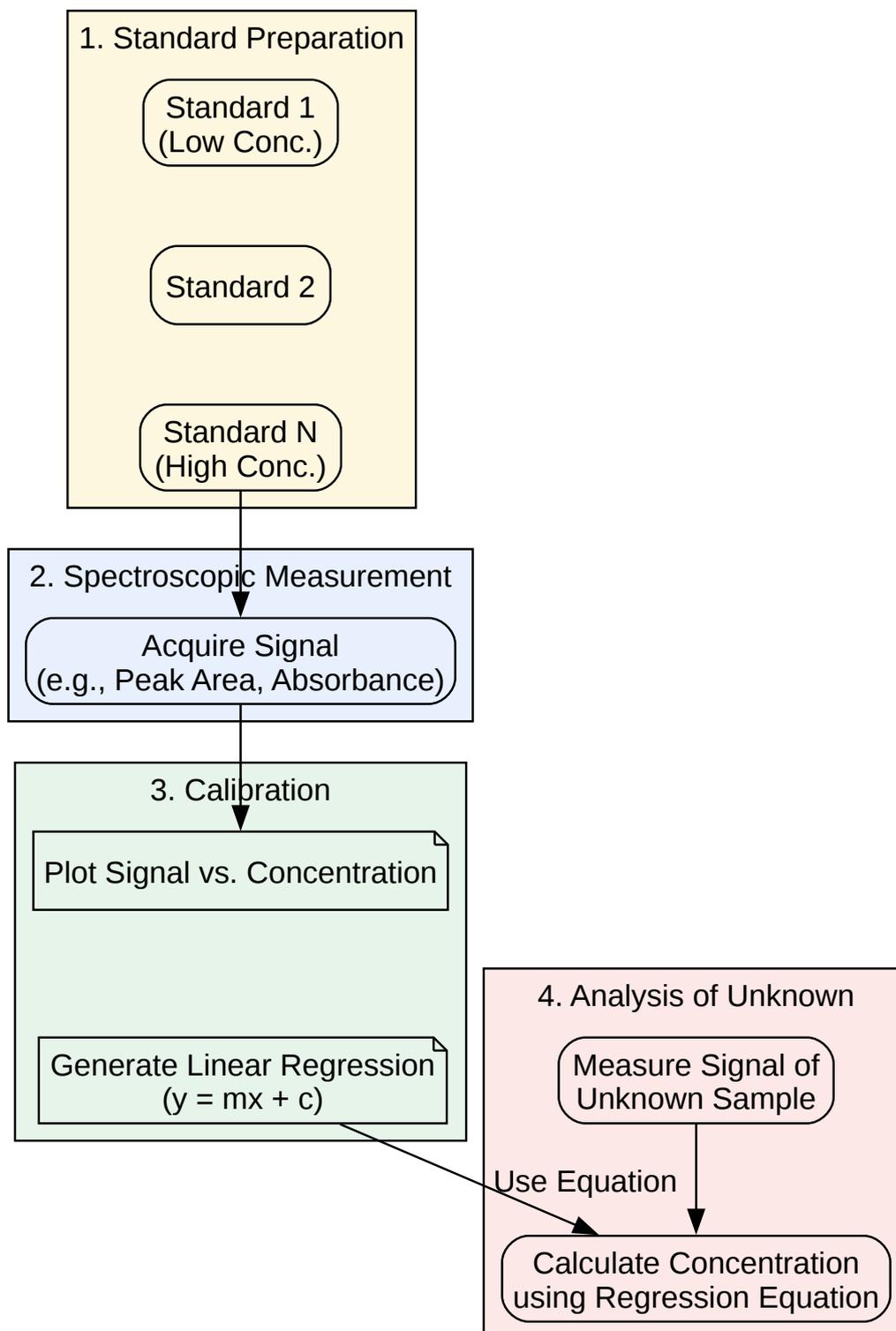
The Causality Behind the Technique: While IR measures the absorption of light corresponding to changes in dipole moment, Raman measures the scattering of light from vibrations that change molecular polarizability. The symmetric "breathing" mode of the epoxide ring is often a

strong scatterer, making it easily detectable by Raman. Its key advantage is its insensitivity to water, making it excellent for monitoring reactions in aqueous media or for use with fiber-optic probes for real-time, in-situ process monitoring. FT-Raman spectra for VCD are available in public databases for comparison.[4]

A Framework for Quantitative Analysis

Beyond identification, quantification is often the primary goal. Each of these techniques can be adapted for precise quantitative measurements. The unifying principle is the creation of a calibration curve, which plots the analytical response versus the concentration of a series of standards.

Principle of Quantitative Calibration



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Caption: The logical workflow for quantitative analysis using a calibration curve.

- GC-MS: The gold standard for quantification in complex matrices. It relies on the peak area of a specific ion (extracted ion chromatogram) relative to an internal standard.
- $^1\text{H-NMR}$ (qNMR): Inherently quantitative if proper experimental parameters (especially relaxation delay) are used. The integral of a signal is directly proportional to the number of protons. By comparing the integral of a VCD peak to that of a certified internal standard of known concentration, a direct, calibration-free concentration can be determined.
- FTIR: Follows Beer's Law, where absorbance is linearly proportional to concentration. A calibration curve can be constructed by measuring the absorbance of a key band (e.g., 1250 cm^{-1}) for a series of known concentrations.

Conclusion

The comprehensive analysis of 4-vinylcyclohexene dioxide is not achieved by a single technique, but by the synergistic application of multiple spectroscopic methods. IR spectroscopy provides rapid confirmation of the critical epoxide functionality. NMR delivers an unambiguous map of the molecular structure. Mass spectrometry confirms the molecular weight and, when coupled with GC, offers unparalleled separation and quantification capabilities. Raman spectroscopy stands ready as a powerful complementary tool, especially for in-situ monitoring.

By understanding the causality behind the data generated by each instrument and implementing self-validating protocols that begin with stringent safety measures, the researcher, scientist, and drug development professional can ensure the highest degree of accuracy, reliability, and confidence in their analytical results for this industrially important and toxicologically significant molecule.

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